molecular formula C17H17N3O3 B3073569 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018053-14-9

6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073569
CAS No.: 1018053-14-9
M. Wt: 311.33 g/mol
InChI Key: JIPLLAGBJSYGMD-UHFFFAOYSA-N
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Description

6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is known to inhibit several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases . These proteins play crucial roles in various biological processes, including cell cycle regulation, viral replication, inflammatory response, and oxidative stress.

Mode of Action

This results in the disruption of the normal functioning of these proteins, leading to the desired therapeutic effects .

Biochemical Pathways

The compound affects several biochemical pathways due to its broad range of protein targets. For instance, by inhibiting cyclin-dependent kinase1, it can disrupt the cell cycle, potentially leading to cell death in cancer cells. Similarly, by inhibiting HIV reverse transcriptase, it can prevent the replication of the HIV virus .

Pharmacokinetics

It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, generally have favorable admet (absorption, distribution, metabolism, excretion, toxicity) properties . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of the activity of its target proteins. This can lead to a variety of effects depending on the specific protein target. For example, inhibition of cyclin-dependent kinase1 can lead to cell cycle arrest, while inhibition of HIV reverse transcriptase can prevent the replication of the HIV virus .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism. More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-4-11-9-14(17(21)22)15-10(2)19-20(16(15)18-11)12-5-7-13(23-3)8-6-12/h5-9H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLLAGBJSYGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
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6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
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6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.